3-Methyl-5-phenyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential therapeutic applications, particularly in the fields of anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and analgesic treatments. The unique structure of the 1,2,4-oxadiazole ring serves as a scaffold for the development of new drugs with improved efficacy and reduced side effects.
The molecular structure of 3-Methyl-5-phenyl-1,2,4-oxadiazole comprises a five-membered oxadiazole ring with a methyl substituent at the 3-position and a phenyl ring at the 5-position. The molecule is relatively planar, with the phenyl ring showing a slight twist with respect to the oxadiazole ring []. This planar structure can influence intermolecular interactions and packing arrangements in the solid state.
Research has demonstrated that certain 1,3,4-oxadiazole derivatives possess significant anticonvulsant properties. The introduction of an amino group at position 2 of the oxadiazole ring, coupled with a fluoro substituent at the ortho position of the benzyloxy moiety, has resulted in compounds with potent anticonvulsant activity1.
The 3-aryl-5-aryl-1,2,4-oxadiazole series has been identified as a promising class of apoptosis inducers with potential as anticancer agents. Modifications to improve solubility have led to the development of compounds with good in vivo efficacy, highlighting their potential as development candidates for cancer therapy2.
Newly synthesized 1,3,4-oxadiazole derivatives have shown promising antibacterial and antifungal activities. The introduction of a styryl moiety has been found to enhance these properties, with some compounds exhibiting better antibacterial than antifungal activities3. Another study reported the synthesis of novel derivatives with significant antimicrobial activity against Gram-positive bacteria and fungi6.
A series of novel 1,3,4-oxadiazole derivatives have been synthesized with the aim of obtaining compounds with better anti-inflammatory and analgesic properties, while minimizing side effects such as ulcerogenicity. These compounds have shown increased anti-inflammatory and analgesic activities with a significant decrease in ulcerogenic action4. Computational and pharmacological evaluations of these derivatives have further confirmed their potential for toxicity assessment, tumor inhibition, and antioxidant actions5.
The synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole and its examination for antibacterial activity represents another application of 1,3,4-oxadiazole derivatives. The novel compound synthesized in this study was found to possess antibacterial properties, adding to the versatility of the oxadiazole nucleus in drug development8.
The biological activities of 3-Methyl-5-phenyl-1,2,4-oxadiazole derivatives are attributed to their interaction with various biological targets. For instance, some derivatives have been shown to exhibit anticonvulsant activity by mediating their effects through benzodiazepine receptors1. In the realm of cancer treatment, certain 3-aryl-5-aryl-1,2,4-oxadiazoles act as apoptosis inducers, with modifications at the 2- and 3-positions of the aryl group enhancing aqueous solubility and in vivo efficacy2. Additionally, the antimicrobial properties of these compounds have been linked to their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus niger3. The anti-inflammatory and analgesic effects are often a result of inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response45.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6